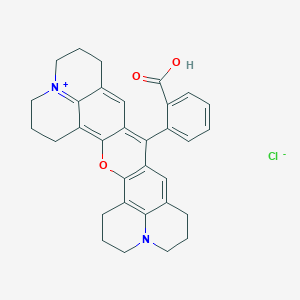

Rhodamine 101

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORACDFPHMJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214560 | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Rhodamine 101 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64339-18-0, 116450-56-7 | |

| Record name | Rhodamine 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodamine 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine 101 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Rhodamine 101. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a common application is provided. Additionally, a key experimental workflow is visualized using the Graphviz DOT language.

Chemical Structure and Identification

This compound is a fluorescent dye belonging to the rhodamine family of xanthene dyes. It is commercially available in two primary forms: as an inner salt and as a chloride salt. The core structure consists of a xanthene ring system substituted with a carboxyphenyl group and fused julolidine (B1585534) rings, which restrict the rotation of the amino groups and contribute to its high fluorescence quantum yield and environmental stability.

The chemical identifiers for both the inner salt and chloride salt forms of this compound are provided in the table below.

| Identifier | This compound (Inner Salt) | This compound (Chloride Salt) |

| CAS Number | 116450-56-7[1][2][3][4] | 64339-18-0[5][6][7] |

| Molecular Formula | C₃₂H₃₀N₂O₃[1][2][3] | C₃₂H₃₁ClN₂O₃[5][7] |

| Molecular Weight | 490.59 g/mol [1][3][4] | 527.05 g/mol [5][8] |

| IUPAC Name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, inner salt[2][9] | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride |

| SMILES | [O-]C(=O)c1ccccc1C2=C3C=C4CCC[N+]5=C4C(CCC5)=C3Oc6c7CCCN8CCCc(cc26)c78[4] | c1ccc(c(c1)-c2c3cc4CCCN5CCCc(c45)c3[o+]c6c7CCCN8CCCc(cc26)c78)C(=O)O.[Cl-][8] |

| InChI Key | MUSLHCJRTRQOSP-UHFFFAOYSA-N[2][10] | ANORACDFPHMJSX-UHFFFAOYSA-N[7][8] |

Physicochemical and Spectroscopic Properties

This compound is highly regarded for its exceptional photophysical properties, including high molar absorptivity, a quantum yield approaching unity in some solvents, and excellent photostability. These characteristics make it a preferred fluorescent probe in various applications.

Physical Properties

| Property | Value | Notes |

| Appearance | Green crystalline solid[7] | |

| Melting Point | >300 °C (decomposes)[7] | |

| Solubility | Soluble in methanol (B129727) and DMSO.[3] Sparingly soluble in ethanol (B145695) (0.1 mg/mL for inner salt).[2][11][12] | Solubility of the chloride salt is higher in ethanol (11 mg/mL) and water (1.5 mg/mL) with sonication. |

Spectroscopic Properties

The spectral properties of this compound can be influenced by the solvent environment. The following table summarizes key spectroscopic parameters.

| Property | Value | Solvent |

| Excitation Maximum (λex) | 560 nm | Methanol[3] |

| 565 nm | Ethanol[2][11] | |

| 567 nm | Methanol | |

| 569 nm | Not specified | |

| Emission Maximum (λem) | 589 nm | Methanol[3] |

| 590 nm | Not specified | |

| 595 nm | Ethanol[2][11] | |

| Molar Absorptivity (ε) | 1.05 x 10⁵ L·mol⁻¹·cm⁻¹ | Methanol (at 567 nm) |

| Fluorescence Quantum Yield (Φf) | ~1.0 | Ethanol[7] |

| 0.913 | Ethanol[13] | |

| Fluorescence Lifetime (τ) | 4.16 ns | Not specified[8] |

| 4.32 ns | Not specified |

Experimental Protocols

This compound and its analogs are widely used in cellular imaging and functional assays. A prominent application is in the study of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which are crucial in drug resistance. The following is a detailed protocol for a P-glycoprotein-mediated efflux assay using a rhodamine dye, adapted for this compound.

P-glycoprotein (P-gp) Efflux Assay in Live Cells using Flow Cytometry

This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, this compound, from cells. Increased efflux results in lower intracellular fluorescence.

Materials:

-

P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line (e.g., MCF7).

-

This compound stock solution (1 mM in DMSO).

-

P-gp inhibitor (e.g., Verapamil or PSC 833) stock solution.

-

Cell culture medium (e.g., RPMI 1640).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Methodology:

-

Cell Preparation:

-

Culture P-gp overexpressing and parental cells to 70-80% confluency.

-

Harvest cells using trypsin and wash with PBS.

-

Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.

-

-

This compound Loading:

-

To 1 mL of cell suspension, add this compound to a final concentration of 0.5-1.0 µM.

-

Incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Efflux and Inhibition:

-

Following incubation, centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Divide the cell suspension into two tubes:

-

Efflux: Incubate at 37°C for 60-90 minutes to allow for P-gp mediated efflux.

-

Inhibition: Add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate under the same conditions as the efflux sample.

-

-

-

Flow Cytometry Analysis:

-

After the efflux period, place the cells on ice to stop the transport process.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Excite the cells with a 488 nm or 561 nm laser and collect the emission using an appropriate filter for this compound (e.g., 585/42 nm or similar).

-

Record the mean fluorescence intensity (MFI) for each sample.

-

Data Interpretation:

-

Parental cells, lacking significant P-gp expression, should exhibit high fluorescence intensity.

-

P-gp overexpressing cells will show lower fluorescence due to active efflux of this compound.

-

Treatment with a P-gp inhibitor should restore fluorescence in the overexpressing cells to a level similar to that of the parental cells.

Visualization of Experimental Workflow

The following diagram, generated using the Graphviz DOT language, illustrates the workflow of the P-glycoprotein efflux assay.

Workflow for P-glycoprotein (P-gp) mediated efflux assay using this compound.

This guide provides a foundational understanding of this compound for its effective application in research and development. Its robust chemical and photophysical properties, when coupled with well-defined experimental protocols, make it an invaluable tool in cellular and molecular biology.

References

- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of rhodamines efflux mediated by the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limitations of Sulfothis compound for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers[v1] | Preprints.org [preprints.org]

- 8. osti.gov [osti.gov]

- 9. Kinetic Analysis of Rhodamines Efflux Mediated by the Multidrug Resistance Protein (MRP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. mdpi.com [mdpi.com]

Rhodamine 101: A Technical Guide to Absorbance and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific applications. This document details its absorbance and emission characteristics, provides comprehensive experimental protocols for spectral measurements, and presents key quantitative data in a structured format for ease of reference.

Introduction to this compound

This compound (Rh101) is a highly stable and bright fluorophore belonging to the rhodamine family of dyes.[1] Recognized for its high fluorescence quantum yield and excellent photostability, it is frequently employed as a fluorescent label and a reference standard in fluorescence spectroscopy.[2] Its applications span diverse fields such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] Chemically, it is often supplied as an inner salt with the formula C₃₂H₃₀N₂O₃ and a molecular weight of approximately 490.6 g/mol .[3][5]

Photophysical Properties

The utility of this compound in sensitive detection and imaging applications stems from its distinct photophysical characteristics. These properties, including molar absorptivity, quantum yield, and fluorescence lifetime, are summarized below. The exact values can be influenced by the solvent environment.

Quantitative Data Summary

The key photophysical parameters for this compound in various solvents are presented in the tables below for easy comparison.

Table 1: Absorbance and Emission Maxima of this compound in Different Solvents

| Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) |

| Methanol | 567 | 588 |

| Methanol | 560 | 589[1] |

| Ethanol | 565 | 595[2][3] |

| Ethanol (acidified) | ~575 | ~600 |

| General | 569 | 590[6] |

| General | 568 | 589[7] |

Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime of this compound

| Property | Value | Solvent |

| Molar Absorptivity (ε) | 1.05 x 10⁵ L mol⁻¹ cm⁻¹ (at 567 nm) | Methanol[5] |

| Molar Absorptivity (ε) | 9.5 x 10⁴ L mol⁻¹ cm⁻¹ (at 565 nm) | Ethanol |

| Fluorescence Quantum Yield (Φ_f) | ~1.00 | Ethanol |

| Fluorescence Quantum Yield (Φ_f) | 0.913 | Ethanol |

| Fluorescence Lifetime (τ) | ~4.2 ns | Ethanol |

Absorbance and Emission Principles

The processes of light absorption and emission by a fluorophore like this compound are fundamentally governed by the principles of quantum mechanics, often visualized using a Jablonski diagram.

-

Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light. This elevates an electron to a higher vibrational level of an excited electronic state (typically S₁). This process is extremely rapid, occurring on the femtosecond scale.

-

Non-Radiative Relaxation: The excited electron quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes (vibrational relaxation and internal conversion), losing some energy as heat.

-

Fluorescence (Emission): From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), releasing the energy difference as a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

Rhodamine 101: A Technical Guide to its Fluorescence Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a highly stable and fluorescent dye of the xanthene class, serves as a critical tool in various scientific disciplines, including biotechnology, materials science, and diagnostics. Its robust photophysical properties, particularly its high fluorescence quantum yield and well-characterized fluorescence lifetime, make it an ideal reference standard for fluorescence spectroscopy and a reliable fluorescent label. This technical guide provides an in-depth exploration of the fluorescence quantum yield and lifetime of this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.

Core Photophysical Properties of this compound

The fluorescence of this compound is characterized by its efficiency in converting absorbed light into emitted light, quantified by the fluorescence quantum yield (Φf), and the average time the molecule spends in the excited state before returning to the ground state, known as the fluorescence lifetime (τf). These parameters are intrinsically linked to the molecular structure of this compound and are influenced by its immediate environment, most notably the solvent.

Data Presentation: Quantum Yield and Fluorescence Lifetime

The following tables summarize the reported fluorescence quantum yield and lifetime of this compound in various solvents. These values are essential for comparative studies and for calibrating fluorescence instrumentation.

Table 1: Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Quantum Yield (Φf) |

| Ethanol | ~1.00[1] |

| Ethanol | 0.96[2] |

| Methanol (B129727) | - |

| Chloroform | - |

| Dimethylformamide (DMF) | - |

| Dichloromethane (DCM) | - |

Table 2: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Lifetime (τf) in ns |

| H₂O | - |

| D₂O | - |

| Methanol | - |

| Ethanol | - |

| 1-Propanol | - |

| 1-Butanol | - |

| 1-Pentanol | - |

| 1-Hexanol | - |

| 1-Heptanol | - |

| 1-Octanol | - |

Note: Specific lifetime values for this compound in this comprehensive list of solvents were not found in the initial search results. However, one study indicated a general trend of a slight decrease in lifetime over the alcohol series from methanol to octanol (B41247) for this compound.[3]

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. This compound itself is often used as a standard.[2][4][5]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Detailed Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample and the this compound standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Fluorescence Measurement:

-

Select an excitation wavelength at which both the sample and the standard have significant absorbance.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the this compound standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon emission events after pulsed excitation.[7][8][9][10]

Experimental Workflow for TCSPC Measurement

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to ensure a photon counting rate that avoids pulse pile-up (typically less than 5% of the laser repetition rate).

-

Instrument Setup:

-

A pulsed light source (e.g., picosecond diode laser) is used to excite the sample.

-

The fluorescence emission is collected at 90 degrees to the excitation beam and passed through a monochromator or a bandpass filter to select the desired emission wavelength.

-

A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the emitted photons.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the photon.

-

-

Data Acquisition:

-

The instrument records the arrival time of individual photons over many excitation cycles.

-

This data is used to build a histogram of photon counts versus time, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The measured fluorescence decay data is then deconvoluted with the IRF and fitted to an exponential decay model (single, multi-, or stretched exponential) to extract the fluorescence lifetime(s).

-

Photophysical Considerations and Solvent Effects

The fluorescence properties of this compound are governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the first excited singlet state (S1). The solvent can significantly influence these decay rates.

Jablonski Diagram Illustrating Photophysical Processes

Caption: Simplified Jablonski diagram for this compound.

Solvent polarity can affect the energy levels of the ground and excited states, thereby influencing the rates of radiative and non-radiative decay. For many rhodamine dyes, an increase in solvent polarity can lead to a decrease in both the fluorescence lifetime and quantum yield.[11] This is often attributed to the stabilization of charge-transfer states or the promotion of non-radiative decay pathways. The rigid, planar structure of this compound contributes to its high quantum yield by minimizing non-radiative decay through molecular vibrations and rotations.

Conclusion

This compound stands as a cornerstone fluorescent standard due to its exceptional photostability and high fluorescence quantum yield. This guide has provided a comprehensive overview of its key photophysical parameters, along with detailed experimental protocols for their accurate determination. By understanding the principles of fluorescence quantum yield and lifetime measurements and the influence of the solvent environment, researchers can effectively utilize this compound as a reliable reference in a wide array of fluorescence-based applications, from fundamental research to advanced drug development.

References

- 1. References | ISS [iss.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. static.horiba.com [static.horiba.com]

- 7. horiba.com [horiba.com]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. bhu.ac.in [bhu.ac.in]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molar Extinction Coefficient of Rhodamine 101 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient (ε), a critical photophysical parameter, of the laser dye Rhodamine 101 across a range of common laboratory solvents. Understanding how the solvent environment influences the absorptive properties of this compound is essential for its application in fluorescence microscopy, single-molecule detection, and as a tracer in various biological and chemical systems.

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is a key parameter in the Beer-Lambert law (A = εbc), which relates absorbance (A) to the molar concentration (c) of the substance and the path length (b) of the light through the sample. A high molar extinction coefficient is a desirable property for fluorescent probes and dyes, as it indicates efficient light absorption, which is the initial step for subsequent fluorescence emission.

Quantitative Data: Molar Extinction Coefficient of this compound

The solvent environment can significantly influence the spectral properties of this compound due to factors like solvent polarity and hydrogen bonding capabilities.[1] The following table summarizes the molar extinction coefficient (ε) and the corresponding maximum absorption wavelength (λmax) of this compound in several different solvents. Note that minor variations in reported values across different studies can arise from differences in experimental conditions, such as solvent purity and instrument calibration.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Reference |

| Methanol (MeOH) | 578 | 112,000 | [1] |

| Methanol (MeOH) | 567 | 105,000 | [2] |

| Ethanol (EtOH) | 579 | 110,000 | [1] |

| Ethanol (EtOH) | 565 | 95,000 | [3] |

| N,N-Dimethylformamide (DMF) | 585 | 118,000 | [1] |

| Dichloromethane (DCM) | 578 | 80,000 | [1] |

| Chloroform (CHCl₃) | 578 | 89,000 | [1] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient is a standard procedure in spectrophotometry. The following protocol outlines the key steps for accurately measuring this value for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade solvents (e.g., ethanol, methanol)

-

Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453 Diode Array Spectrophotometer)[1]

-

1 cm path length quartz cuvettes[1]

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

2. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. For this compound, concentrations in the micromolar range (e.g., 1 µM to 10 µM) are typically suitable to ensure absorbance values fall within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[1]

-

Sample Measurement: Starting with the least concentrated sample, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Measure the full absorbance spectrum over the visible range (e.g., 400-700 nm). Repeat this for all prepared dilutions.

-

Data Analysis:

-

For each concentration, identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each dilution.

-

Create a plot of absorbance at λmax (on the y-axis) versus concentration (on the x-axis). This is known as a Beer's Law plot.

-

Perform a linear regression on the data points. The plot should be linear, and the y-intercept should be close to zero.

-

According to the Beer-Lambert law (A = εbc), the slope of this line is equal to the product of the molar extinction coefficient (ε) and the path length (b).

-

Since the path length is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated by dividing the slope of the line by the path length.

-

Visualizations: Workflows and Photophysical Principles

Diagrams are essential for visualizing experimental processes and the underlying scientific principles of fluorescence.

Caption: Experimental workflow for determining the molar extinction coefficient.

The photophysical processes of light absorption and emission in a molecule like this compound are commonly illustrated using a Jablonski diagram.[1][4]

Caption: Jablonski diagram illustrating electronic transitions in this compound.

References

Unraveling the Brilliance: A Technical Guide to the Fluorescence Mechanism of Rhodamine 101

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of Rhodamine 101, a workhorse fluorophore in numerous scientific and biomedical applications. From its fundamental photophysical properties to the experimental protocols for its characterization, this document provides a comprehensive resource for professionals leveraging the unique luminescent capabilities of this molecule.

Core Fluorescence Mechanism

This compound, a member of the xanthene class of dyes, owes its brilliant fluorescence to a rigid molecular structure and an extensive delocalized electron system. The fluorescence process is initiated by the absorption of a photon, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁). This process is most efficient at the molecule's absorption maximum.

Following excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this relaxed state, the molecule can return to the ground state through several pathways. The most significant of these for this compound is the emission of a photon, a process known as fluorescence. Due to the energy lost during vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The high fluorescence quantum yield of this compound, approaching unity in certain solvents, is a direct consequence of its rigid structure which minimizes non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state.

Photophysical Properties of this compound

The fluorescence characteristics of this compound are quantified by several key photophysical parameters. These properties can be influenced by the fluorophore's local environment, particularly the solvent.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 569 nm | Ethanol | [1] |

| 560 nm | Methanol | [2] | |

| 567 nm | General | [3] | |

| Emission Maximum (λem) | 590 nm | Ethanol | [1] |

| 589 nm | Methanol | [2] | |

| 595 nm | General | [3] | |

| Molar Extinction Coefficient (ε) | 3.7 x 104 M-1cm-1 (at 452 nm, S₄←S₁) | Ethanol | [4] |

| 7.7 x 104 M-1cm-1 (at 576 nm, S₃←S₁) | Ethanol | [4] | |

| Fluorescence Quantum Yield (ΦF) | ~1.00 | Ethanol + 0.01% HCl | [5] |

| Unitary | Adsorbed on microcrystalline cellulose (B213188) | [6] | |

| Fluorescence Lifetime (τF) | ~4.5 ns | Ethanol | [7] |

Factors Influencing Fluorescence

The fluorescence of this compound is highly sensitive to its environment. Understanding these influences is critical for the design and interpretation of experiments.

Solvent Effects

Solvent polarity can significantly impact the absorption and emission spectra of this compound. In general, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission maxima. This is due to the differential stabilization of the ground and excited states by the solvent molecules.[8][9]

pH

The fluorescence of this compound is also pH-dependent. In acidic media, the molecule exists predominantly in its fluorescent "open" zwitterionic form. However, under neutral to basic conditions, it can convert to a non-fluorescent, colorless spirolactone form.[10][11] This equilibrium is a key consideration for applications in biological systems where pH can vary.

Temperature

Temperature can influence the fluorescence intensity of this compound. An increase in temperature generally leads to a decrease in fluorescence intensity.[12] This is attributed to an increase in the rate of non-radiative decay processes at higher temperatures. This property has been exploited to develop fluorescent thermometers.[10]

Experimental Protocols

Accurate characterization of this compound fluorescence requires standardized experimental procedures.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol). A typical concentration is in the micromolar range (e.g., 10⁻⁶ M).[13]

-

Use a UV-Vis spectrophotometer to measure the absorption spectrum, scanning across a wavelength range that encompasses the expected absorption peak (e.g., 400-700 nm).

-

Use a spectrofluorometer to measure the emission spectrum. The excitation wavelength should be set at or near the absorption maximum determined in the previous step. The emission should be scanned over a longer wavelength range (e.g., 550-750 nm).[13]

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound. This compound itself is often used as a reference standard due to its high quantum yield.[6]

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption spectra and integrated fluorescence emission spectra for all solutions.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a laser) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.

-

A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For this compound in a homogeneous environment, a single exponential decay is typically observed.[14]

Applications in Research and Drug Development

The robust and well-characterized fluorescence of this compound makes it an invaluable tool in various fields.

-

Fluorescence Microscopy: Its high brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamics.[15][]

-

Flow Cytometry: Used for labeling and quantifying cells based on their fluorescence intensity.[12][15]

-

Fluorescence Correlation Spectroscopy (FCS): Enables the study of molecular dynamics and concentrations at the single-molecule level.[12][15]

-

Drug Development: As a fluorescent tag to track the uptake, distribution, and localization of drug molecules within cells and tissues. Its sensitivity to the local environment can also be used to probe drug-target interactions.[17][18]

-

Mitochondrial Probes: Certain derivatives of this compound are used to specifically stain and study the function of mitochondria in living cells.[17][18]

This guide provides a foundational understanding of the fluorescence mechanism of this compound, equipping researchers and professionals with the knowledge to effectively utilize this powerful fluorescent tool in their work. A thorough grasp of its photophysical properties and the factors that influence them is paramount for obtaining reliable and reproducible experimental results.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. This compound for fluorescence 116450-56-7 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. static.horiba.com [static.horiba.com]

- 6. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. References | ISS [iss.com]

- 8. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Rhodamine B - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]

- 17. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]

- 18. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Probing Mitochondrial Dynamics with Rhodamine 101

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for utilizing Rhodamine 101 as a fluorescent probe for mitochondrial staining. While hydrophobic derivatives of this compound are more commonly cited for their potency in mitochondrial labeling, this guide will focus on the foundational principles of the parent compound and its potential application, equipping researchers with the knowledge to effectively employ this fluorophore in cellular imaging studies.

Core Principle: Mitochondrial Staining with Lipophilic Cations

The primary mechanism governing the accumulation of rhodamine dyes, including this compound, within mitochondria is the electrochemical potential gradient across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space, creating a significant negative membrane potential (approximately -140 to -180 mV) across the inner membrane.

This compound, as a lipophilic cation, readily permeates the plasma membrane and cellular compartments. Driven by the strong negative charge within the mitochondrial matrix, the positively charged this compound molecules accumulate inside the mitochondria. This accumulation leads to a concentrated fluorescent signal that allows for the visualization of mitochondrial morphology, distribution, and, qualitatively, their functional state. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, will result in a diminished accumulation of the dye and a corresponding decrease in fluorescence intensity.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of this compound relevant to its application in fluorescence microscopy.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 560 - 569 nm (in methanol (B129727)/ethanol) | ,[1] |

| Emission Maximum (λem) | 589 - 595 nm (in methanol/ethanol) | ,[1] |

| Molar Extinction Coefficient (ε) | ~105,000 cm⁻¹M⁻¹ (in methanol) | |

| Quantum Yield (ΦF) | ~0.92 - 1.0 (in ethanol) | [1],[2] |

| Molecular Weight | 490.59 g/mol | |

| Solubility | Soluble in methanol and DMSO |

Experimental Protocols

This section provides a detailed methodology for staining mitochondria in live cells using this compound. This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.

I. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Dissolve 0.49 mg of this compound (MW = 490.59) in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture Medium:

-

Use the appropriate complete cell culture medium for your cell line, supplemented with serum and antibiotics as required.

-

-

Imaging Buffer:

-

A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a phenol (B47542) red-free medium is recommended for live-cell imaging to reduce background fluorescence.

-

II. Live-Cell Staining Procedure

-

Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of staining.

-

Allow the cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

-

Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. A final concentration in the range of 100-500 nM is a good starting point for optimization. For example, to make 1 mL of a 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of medium.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time may vary between cell types.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer or complete medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a TRITC or Texas Red filter set).

-

Excite the sample around 560 nm and collect the emission around 590 nm.

-

Acquire images promptly as the dye distribution may change over time in live cells.

-

Mandatory Visualizations

Signaling Pathway: this compound Accumulation in Mitochondria

References

Safety and Handling of Rhodamine 101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Rhodamine 101 in a laboratory setting. While the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with care, adhering to the safety measures outlined below to minimize potential exposure and ensure a safe working environment.[1] This document summarizes key safety data, outlines experimental protocols for safe handling and emergency situations, and provides visual workflows to guide laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][3][4] It is crucial to be aware of these potential health effects and to take appropriate precautions.

GHS Hazard Statements:

Signal Word: Warning[2]

The following table summarizes the hazard classifications for this compound.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity (single exposure) | 3 |

Data sourced from multiple safety data sheets.[2][3][4]

Quantitative Safety Data

Comprehensive toxicological data for this compound is limited. The acute toxicity, carcinogenicity, mutagenicity, and reproductive effects have not been fully investigated.[1] Therefore, it is recommended to handle this compound as a potentially hazardous substance and minimize all routes of exposure.

| Parameter | Value |

| Oral LD50 | Not available. |

| Dermal LD50 | Not available. |

| LC50 Inhalation | Not available. |

Absence of data underscores the need for cautious handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[1][5][6][7]

| Protection Type | Specifications |

| Eye/Face | Chemical safety goggles or glasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][8] A face shield may be necessary for splash hazards.[7] |

| Skin | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][8] A lab coat (full-buttoned front or back closing) and closed-toe shoes are required.[9] |

| Respiratory | In case of insufficient ventilation or potential for dust generation, use a NIOSH-approved N95 dust mask or a respirator following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][2][8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][8]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage:

-

Store away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]

-

Some suppliers recommend storing the material in a freezer.[2]

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound powder in a laboratory setting.

Methodology:

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Verify that an eyewash station and safety shower are readily accessible.[2]

-

Don the appropriate PPE as specified in Section 3.

-

-

Weighing and Solution Preparation:

-

Perform all weighing and handling of the solid material within a chemical fume hood to minimize dust inhalation.

-

Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat.

-

To prepare a solution, slowly add the weighed solid to the solvent of choice in an appropriate container. This compound is soluble in ethanol (B145695) and methanol.[10][11][12]

-

Cap the container and mix gently until the solid is fully dissolved.

-

-

Post-Handling:

-

Clean all equipment used for handling the solid.

-

Wipe down the work surface in the fume hood.

-

Properly dispose of any contaminated materials (e.g., weigh boats, wipes) as hazardous waste.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Spill Cleanup Protocol

In the event of a spill, follow this protocol to ensure safe and effective cleanup. This protocol is intended for minor spills that can be handled by trained laboratory personnel.[13] For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[13][14]

Methodology:

-

Immediate Response:

-

Alert others in the immediate area of the spill.

-

If the spill is substantial or involves other hazardous materials, evacuate the area and notify your supervisor and EHS.

-

-

Containment and Cleanup (for minor spills):

-

Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[13][15]

-

For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][8]

-

For a liquid spill, once the absorbent material has fully soaked up the liquid, scoop the mixture into a labeled hazardous waste container.[15]

-

Decontamination:

-

Reporting:

Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[16] Do not dispose of this compound down the drain or in the regular trash.[8][16]

-

Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1][8]

-

All waste containers must be properly labeled.

-

Contact a licensed professional waste disposal service for removal.[5][16]

Visual Workflows

The following diagrams illustrate key workflows for handling this compound.

Caption: General workflow for handling this compound in the laboratory.

Caption: Workflow for responding to a minor chemical spill of this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | C32H31ClN2O3 | CID 14844402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. peptide.com [peptide.com]

- 9. oehs.ecu.edu [oehs.ecu.edu]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. sites.rowan.edu [sites.rowan.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]

Rhodamine 101: A Technical Guide to Solubility in PBS and Other Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Rhodamine 101 in Phosphate-Buffered Saline (PBS) and other common aqueous buffers. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination and solution preparation, and presents a logical workflow for utilizing this compound in typical research applications.

Introduction to this compound and its Solubility

This compound, a bright fluorescent dye with excitation and emission maxima around 565 nm and 595 nm respectively, is a widely used tool in various biological applications including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2] Its utility in these aqueous environments is critically dependent on its solubility and stability in biological buffers. While specific quantitative solubility data in common buffers like PBS, TRIS, or HEPES is not extensively published, this guide provides a framework based on its known solubility in primary solvents and general characteristics of rhodamine dyes.

Factors such as pH, temperature, and the presence of counterions can influence the solubility of rhodamine dyes.[3] Furthermore, rhodamine derivatives have a known tendency to form aggregates in aqueous solutions, which can affect their fluorescent properties.[4][5][6] Therefore, it is strongly recommended that researchers empirically determine the solubility and stability of this compound for their specific buffer systems and experimental conditions.[7]

Quantitative Solubility Data

The solubility of this compound can vary depending on its form (e.g., inner salt vs. chloride salt). The following table summarizes the available quantitative solubility data for this compound and related rhodamine compounds in different solvents.

| Compound | Solvent | Reported Solubility |

| This compound chloride | Water | 1.5 mg/mL (2.85 mM) |

| This compound chloride | Ethanol (B145695) | 11 mg/mL (20.87 mM) |

| This compound (inner salt) | Ethanol | ~ 0.10 mg/mL |

| Rhodamine B | Water | 8 to 15 g/L |

| Rhodamine 6G | 10% DMSO >> 90% Saline (with SBE-β-CD) | 2.5 mg/mL (5.22 mM) (Suspended solution) |

Note: The solubility of dyes can be influenced by purity, temperature, and the specific salt form. The data presented should be considered as a guideline. Sonication is often recommended to aid dissolution in aqueous media.[8]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol is a general guideline for preparing a concentrated stock solution of this compound, which can then be diluted into the desired biological buffer.[8][9][10]

Materials:

-

This compound powder (chloride salt or inner salt)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Distilled, deionized water

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weigh approximately 3-5 mg of this compound powder into a microcentrifuge tube or glass vial.[9][10]

-

Add a small volume of a suitable organic solvent, such as DMSO (e.g., 0.3 mL) or ethanol, to the powder.[9][10] this compound inner salt is soluble in ethanol at approximately 0.10 mg/ml, while the chloride salt has higher solubility in ethanol (11 mg/mL).[1][8]

-

Vortex the mixture thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.[11]

-

For a stock solution in a mixed solvent system, slowly add distilled water to the dissolved dye to achieve the desired final concentration (e.g., 1 mg/mL).[9][10]

-

Store the prepared stock solution at 4°C in the dark. Under these conditions, the stock solution is reported to be stable for at least 3 weeks.[9][10]

Protocol for Preparing a this compound Working Solution in Buffer

This protocol describes the dilution of the stock solution into a final aqueous buffer like PBS.

Materials:

-

This compound stock solution (from Protocol 3.1)

-

Phosphate-Buffered Saline (PBS) or other desired biological buffer

-

Appropriate laboratory glassware or plasticware

Procedure:

-

Based on the desired final concentration for your experiment, calculate the required volume of the this compound stock solution.

-

Add the calculated volume of the stock solution to the desired volume of PBS or other buffer. For example, to prepare a 1.0 µg/mL working solution, dilute the stock solution accordingly with the buffer (e.g., 0.15 M sodium chloride aqueous solution).[10]

-

Mix the solution thoroughly by vortexing or gentle inversion.

-

It is advisable to prepare the working solution fresh for each experiment to minimize potential aggregation or degradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of a this compound solution in a cell-based fluorescence experiment.

Caption: Workflow for this compound Solution Preparation.

Conclusion

While direct quantitative solubility data for this compound in PBS and other biological buffers is limited, this guide provides a practical framework for researchers. By starting with a concentrated stock solution in an appropriate organic solvent and then diluting into the desired aqueous buffer, researchers can effectively prepare this compound solutions for a variety of applications. It remains crucial to empirically validate the solubility and performance of the dye in the specific buffer system and experimental context to ensure reliable and reproducible results.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound inner salt | TargetMol [targetmol.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated counterion-enhanced emission of rhodamine aggregates: ultrabright nanoparticles for bioimaging and light-harvesting - Nanoscale (RSC Publishing) DOI:10.1039/C5NR04955E [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound chloride | Quantum yield reference dye | TargetMol [targetmol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Rhodamine 101 as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, photophysical properties, and practical applications of Rhodamine 101, a highly stable and bright fluorophore. It is intended to serve as a technical resource for professionals utilizing fluorescence-based techniques in research and development.

Core Principles of this compound Fluorescence

This compound is a xanthene-based dye renowned for its exceptional photostability and high fluorescence quantum yield, which approaches unity in many solvents.[1][2][3] Its rigid molecular structure, where amino groups are locked into the xanthene skeleton, minimizes non-radiative decay pathways, resulting in brilliant fluorescence emission.[4] The fluorescence mechanism is governed by the absorption of photons, which excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon (fluorescence).

Photophysical & Chemical Properties

This compound's utility is defined by its distinct spectral properties. It exhibits strong absorption in the green-yellow region of the spectrum and emits bright, red-orange fluorescence. These properties can be influenced by the solvent environment.[5][6]

| Property | Value | Solvent/Condition | Reference(s) |

| Excitation Max (λex) | 560 nm | Methanol (B129727) | |

| 567 nm | Methanol | [7] | |

| 569 nm | - | [8] | |

| Emission Max (λem) | 588 nm | Methanol | [7] |

| 589 nm | Methanol | ||

| 590 nm | - | [8] | |

| Molar Absorptivity (ε) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ | Methanol (at 567 nm) | [7] |

| 3.7 x 10⁴ dm³ mol⁻¹ cm⁻¹ | Ethanol (at 452 nm) | [9] | |

| Fluorescence QY (Φf) | ~1.0 | Ethanol | [2] |

| 0.95 | - | [10] | |

| 0.96 | Ethanol | [11] | |

| Fluorescence Lifetime (τ) | 4.16 ns | - | [12] |

| 4.25 ± 0.10 ns | Water | [10] | |

| Molecular Formula | C₃₂H₃₀N₂O₃ | - | [7] |

| Molecular Weight | 490.59 g/mol | - | [13] |

| Solubility | Soluble in methanol and ethanol | - |

Factors Influencing Fluorescence

The fluorescence emission of this compound is sensitive to several environmental factors, which must be controlled for quantitative applications.

-

Solvent Effects: The polarity of the solvent can influence the absorption and emission spectra.[5][6] Studies on various rhodamine dyes show that both peak intensities and positions are solvent-dependent, which can be a result of differing vibronic couplings in various solvent environments.[5]

-

Concentration: At high concentrations, fluorescent dyes like rhodamines can exhibit self-quenching.[14][15][16] This process occurs when excited molecules collide with ground-state molecules, leading to the formation of non-fluorescent dimers or aggregates and a subsequent decrease in fluorescence intensity.[14][15][16]

-

pH: Rhodamine dyes are known for their high quantum yields over a broad pH range (typically pH 4–10), making them robust probes in various biological buffers.[17][18] However, extreme pH values can alter the molecular structure and affect fluorescence. For example, the interaction between this compound and graphene oxide was found to be disrupted in strongly acidic media (pH ≈ 2).[19]

-

Quenching Agents: The fluorescence of this compound can be efficiently quenched by certain molecules, such as graphene oxide, through a static quenching mechanism where a non-fluorescent ground-state complex is formed.[1][19]

Key Applications in Research and Drug Development

This compound's robust photophysical properties make it a versatile tool in various scientific fields.

-

Fluorescence Standard: Due to its high and stable quantum yield, this compound is frequently used as a reference standard for measuring the fluorescence quantum yields of other compounds.[10][11][13]

-

Cellular Imaging: Rhodamine dyes are widely used for fluorescence microscopy due to their brightness, photostability, and cell permeability.[] Hydrophobic analogues of this compound have proven to be exceptionally potent probes for imaging mitochondria in living organisms, allowing for the study of dynamic processes like fusion and fission.[17][18]

-

Voltage Sensing: While this compound itself is not a primary voltage sensor, its core structure is a key component in the development of chemically-synthesized, red-shifted voltage reporters (e.g., RhoVRs).[21][22] These derivatives enable the direct visualization of membrane potential changes in neurons.[22]

-

Biosensing: Derivatives of this compound have been engineered as "off-on" fluorescent probes for the selective detection of specific analytes. For instance, a derivative was designed to detect Cu²⁺ ions with high sensitivity and selectivity in both aqueous solutions and living cells.[4]

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol describes a general workflow for staining live cells with this compound, primarily for mitochondrial visualization.

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound by dissolving the appropriate mass in high-quality, anhydrous DMSO.[23]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

-

Staining:

-

Prepare a working staining solution by diluting the 1 mM stock solution into pre-warmed cell culture medium to a final concentration of 100-500 nM. Note: The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells, ensuring they are fully covered.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or HBSS) or fresh culture medium to remove unbound dye.

-

-

Imaging:

-

Mount the sample on a fluorescence microscope (confocal is recommended for mitochondrial imaging).

-

Excite the sample using a laser or filtered light source near this compound's excitation maximum (e.g., 561 nm laser).

-

Collect the emitted fluorescence using a filter set appropriate for its emission maximum (e.g., a 575-625 nm bandpass filter).

-

Adjust laser power and detector gain to obtain optimal signal-to-noise while minimizing phototoxicity.

-

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol outlines the use of this compound as a standard to determine the quantum yield of an unknown sample (x).

Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield (this compound, Φf_std ≈ 0.96 in ethanol).

Methodology:

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the standard (this compound) and the unknown sample in the same high-purity solvent (e.g., ethanol).

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Record the absorbance value at the chosen excitation wavelength (A_std and A_x).

-

-

Fluorescence Measurement:

-

Using a fluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure experimental parameters (e.g., slit widths) are kept constant for both the standard and the sample.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (I_std) and the sample (I_x).

-

Calculate the quantum yield of the unknown sample using the following equation:

Φf_x = Φf_std * (I_x / A_x) * (A_std / I_std) * (n_x / n_std)²

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent (if the solvents for the standard and sample are different; if the same, this term is 1).

-

Conclusion

This compound is a cornerstone fluorescent probe characterized by its exceptional brightness, photostability, and high quantum yield. Its utility extends from serving as a reliable standard in quantitative fluorescence measurements to enabling high-resolution imaging of subcellular dynamics. While its direct application as a sensor is limited, its robust xanthene core provides an invaluable scaffold for the rational design of next-generation probes for detecting specific ions and reporting on physiological events like changes in membrane potential. A thorough understanding of its photophysical properties and the factors that influence its fluorescence is critical for its successful implementation in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. exciton.luxottica.com [exciton.luxottica.com]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound for fluorescence 116450-56-7 [sigmaaldrich.com]

- 14. The Fluorescence of Rhodamine [opg.optica.org]

- 15. researchgate.net [researchgate.net]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. BJOC - Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]

- 18. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound–graphene oxide composites in aqueous solution: the fluorescence quenching process of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Voltage imaging with a NIR-absorbing phosphine oxide rhodamine voltage reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Covalently tethered rhodamine voltage reporters for high speed functional imaging in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Rhodamine 101 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Rhodamine 101 for live-cell imaging applications. This document includes key photophysical data, detailed experimental protocols, and essential considerations for successful and reproducible imaging experiments.

Introduction to this compound

This compound is a bright and photostable fluorescent dye belonging to the rhodamine family.[1] Its excellent spectroscopic properties make it a valuable tool for various fluorescence-based biological applications, including fluorescence microscopy and flow cytometry.[2] In live-cell imaging, rhodamine dyes are frequently employed to visualize specific cellular structures and dynamics. While other rhodamine derivatives like Rhodamine 123 are more commonly cited for mitochondrial staining in live cells, this compound and its analogues have also been utilized for this purpose.[][4] The lipophilic and cationic nature of certain rhodamine dyes facilitates their accumulation in mitochondria, driven by the mitochondrial membrane potential.

Data Presentation

For ease of comparison, the quantitative data for this compound is summarized in the tables below.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent/Condition | Reference |

| Excitation Maximum (λex) | 569 nm | [5] | |

| 567 nm | Methanol | [2] | |

| 565 nm | [2][6] | ||

| Emission Maximum (λem) | 590 nm | [5] | |

| 595 nm | [2][6] | ||

| Molar Extinction Coefficient (ε) | 106,000 M⁻¹cm⁻¹ | Ethanol (B145695) (for Rhodamine B, similar to this compound) | [4] |

| Quantum Yield (Φf) | ~1.0 | Ethanol | [7][8] |

| 0.913 | Ethanol | [9] | |

| 0.1 | [5] | ||

| Solubility | Soluble in ethanol and DMSO | [2][10] |

Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and local environment. The near-unity quantum yield in ethanol indicates high brightness, but this may differ within the complex cellular environment.

Table 2: Recommended Starting Concentrations for Live-Cell Staining

| Application | Concentration Range | Cell Type/Organism | Incubation Time | Reference |

| Mitochondrial Staining | 100 pM - 1 nM | C. elegans (hydrophobic analogue) | 2 hours | [4] |